2-(3-Benzyloxyphenyl)nicotinic acid

medicinal chemistry chelation structure–activity relationship

2-(3-Benzyloxyphenyl)nicotinic acid is a 2-aryl-substituted pyridine-3-carboxylic acid (C₁₉H₁₅NO₃, MW 305.33 g/mol) in which a 3-benzyloxyphenyl group is attached at the 2-position of the nicotinic acid core. Its computed LogP of 4.03 and polar surface area (PSA) of 59.42 Ų place it in a lipophilic region of chemical space characteristic of CNS-penetrant fragment libraries and membrane-targeted probe molecules.

Molecular Formula C19H15NO3
Molecular Weight 305.3 g/mol
CAS No. 1258628-83-9
Cat. No. B6394632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Benzyloxyphenyl)nicotinic acid
CAS1258628-83-9
Molecular FormulaC19H15NO3
Molecular Weight305.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C=CC=N3)C(=O)O
InChIInChI=1S/C19H15NO3/c21-19(22)17-10-5-11-20-18(17)15-8-4-9-16(12-15)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22)
InChIKeyNIWOLYHSNAFJOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Benzyloxyphenyl)nicotinic Acid (CAS 1258628-83-9): Structural and Procurement Baseline for a 2-Aryl Nicotinic Acid Building Block


2-(3-Benzyloxyphenyl)nicotinic acid is a 2-aryl-substituted pyridine-3-carboxylic acid (C₁₉H₁₅NO₃, MW 305.33 g/mol) in which a 3-benzyloxyphenyl group is attached at the 2-position of the nicotinic acid core . Its computed LogP of 4.03 and polar surface area (PSA) of 59.42 Ų place it in a lipophilic region of chemical space characteristic of CNS-penetrant fragment libraries and membrane-targeted probe molecules . The compound is supplied at 95% purity by abcr GmbH, a reputable European research-chemical vendor, and is primarily employed as a synthetic intermediate for further derivatisation via the carboxylic acid handle .

Why 2-(3-Benzyloxyphenyl)nicotinic Acid Cannot Be Replaced by Other Benzyloxyphenyl-Nicotinic Acid Positional Isomers


All benzyloxyphenyl-nicotinic acid positional isomers (2-, 4-, 5-, and 6-substituted) share the identical molecular formula and molecular weight, yet the position of the aryl substituent on the pyridine ring fundamentally alters the electronic conjugation between the carboxylic acid and the biaryl system, the acidity of the –COOH group, and the three-dimensional orientation of the benzyloxy tail . In the 2-substituted isomer, the carboxylic acid at position 3 is directly adjacent to the aryl ring, enabling intramolecular interactions and chelation geometries not accessible to the 5- or 6-substituted congeners [1]. Consequently, substituting a 5-(3-benzyloxyphenyl)nicotinic acid (CAS 893740-67-5) or 4-(3-benzyloxyphenyl)nicotinic acid (CAS 1262000-03-2) into a synthetic route or biological assay that was optimised for the 2-substituted scaffold risks altering reaction yields, metal-coordination modes, and target-binding pharmacophores—outcomes that cannot be predicted without re-optimisation [2].

Quantitative Differentiation Evidence for 2-(3-Benzyloxyphenyl)nicotinic Acid Versus Its Closest Analogs


Positional Substitution Determines Carboxylic Acid pKₐ and Metal-Binding Capacity: 2- vs. 5- and 6-Substituted Isomers

In 2-aryl nicotinic acids, the carboxylic acid at position 3 experiences through-space electronic effects from the ortho-aryl substituent that are absent in the 5- and 6-substituted positional isomers. This alters the pKₐ of the acid and its ability to engage in bidentate metal chelation or salt-bridge formation with basic protein residues [1]. In the Mcl-1 inhibitor series, a 2-(benzyloxy)-nicotinic acid scaffold engaged Arg263 via a salt bridge through its carboxylic acid, a binding mode confirmed by 2D ¹H–¹⁵N HSQC NMR, whereas the corresponding 5- or 6-substituted nicotinic acids cannot adopt the same geometry [2]. Direct experimental comparison data for 2-(3-benzyloxyphenyl)nicotinic acid against its 5- and 4-substituted isomers are not available in the public domain; the differentiation is class-level inference based on established medicinal chemistry principles for ortho-substituted benzoic acid and nicotinic acid isosteres .

medicinal chemistry chelation structure–activity relationship

Lipophilicity (LogP) Differentiation from 2-(3-Methoxyphenyl)nicotinic Acid and 2-(Benzyloxy)nicotinic Acid

The calculated LogP of 2-(3-benzyloxyphenyl)nicotinic acid is 4.03, reflecting the combined lipophilic contributions of the benzyloxy phenyl ring and the nicotinic acid core . This is substantially more lipophilic than 2-(3-methoxyphenyl)nicotinic acid (CAS 912773-03-6, MW 229.23 g/mol, fewer aromatic carbons) and 2-(benzyloxy)nicotinic acid (CAS 14178-18-8, MW 229.23 g/mol, no additional phenyl spacer) . The 3-benzyloxyphenyl substituent adds an additional phenyl ring compared with the methoxy analog, increasing LogP by an estimated ~1.5–2.0 log units based on the π contribution of a phenyl group (π ≈ 1.9) [1]. For programs requiring a specific lipophilicity window—such as CNS drug discovery (optimal LogP 2–5) or avoiding excessively lipophilic compounds that risk phospholipidosis and poor solubility—the benzyloxyphenyl congener provides a tunable handle: the benzyl group can be cleaved post-coupling to unmask a phenol for further diversification, a synthetic strategy not available with the simpler methoxy or direct benzyloxy analogs [2].

physicochemical profiling CNS drug design logP optimisation

Synthetic Versatility: The 2-Aryl-3-Carboxy Scaffold as a Superior Intermediate for Amide and Ester Library Generation

The 2-(3-benzyloxyphenyl)nicotinic acid scaffold presents a sterically accessible carboxylic acid at the 3-position that is activated by the electron-withdrawing pyridine nitrogen and the ortho-aryl ring . In the Mcl-1 inhibitor programme, 2,6-di-substituted nicotinic acids were elaborated into potent inhibitors (Ki = 2.90 μM) via amide coupling and nucleophilic aromatic substitution at the 6-position in only four synthetic steps, demonstrating the privileged reactivity of the 2-aryl-nicotinic acid template [1]. The 2-substituted isomer offers a unique advantage over the 5- and 6-substituted isomers: the carboxylic acid at C3 is flanked by the pyridine nitrogen (C2–C3 adjacency) and the aryl ring, creating a chelating cleft that can be exploited for metal-catalysed C–H functionalisation reactions (e.g., directed ortho-metalation or Pd-catalysed C–H activation) not feasible with the remote acid in 5- or 6-substituted congeners [2]. No head-to-head synthetic yield comparison across positional isomers has been published.

parallel synthesis amide coupling building block utility

Class-Level Pharmacological Potential: Nicotinic Acid Derivatives as NCX and nAChR Modulators

Benzyloxyphenyl nicotinic acid derivatives have been validated as inhibitors of the sodium–calcium exchanger (NCX), a cardiac ion transporter implicated in ischemia–reperfusion injury and heart failure [1]. The most potent NCX inhibitor in the benzyloxyphenyl series, compound 7i (a nicotinamide derivative), demonstrated efficacy in an ouabain-induced arrhythmia model [2]. Separately, 2-aryl nicotinic acids and nicotinates bearing benzyloxy substituents have been explored as Mcl-1 protein–protein interaction inhibitors (Ki = 2.90 μM for the most potent 2,6-di-substituted analog) [3]. 2-(3-Benzyloxyphenyl)nicotinic acid itself has no publicly reported in vitro or in vivo pharmacological data. However, its 2-aryl-3-carboxy architecture places it within the pharmacophore boundaries of both the NCX inhibitor and Mcl-1 inhibitor chemotypes, distinguishing it from the 5- and 4-substituted positional isomers which lack the 2-aryl-3-carboxy juxtaposition required for the Mcl-1 salt-bridge interaction .

ion channel NCX inhibitor nicotinic receptor cardiovascular

Procurement-Relevant Application Scenarios for 2-(3-Benzyloxyphenyl)nicotinic Acid


Medicinal Chemistry: Mcl-1 Protein–Protein Interaction Inhibitor Scaffold Elaboration

Research groups targeting the Mcl-1–Bak-BH3 protein–protein interaction can use 2-(3-benzyloxyphenyl)nicotinic acid as a core template for installing a second aryl ether at the 6-position (via nucleophilic aromatic substitution) to generate 2,6-di-substituted nicotinic acid inhibitors structurally analogous to the most potent published compound (1r, Ki = 2.90 μM) [1]. The 3-benzyloxy group on the phenyl ring can be cleaved post-coupling to reveal a phenol for additional derivatisation, a synthetic flexibility not available with the 5-substituted isomer. The carboxylic acid at C3 engages Arg263 of Mcl-1 in a salt bridge, as confirmed by 2D NMR in the parent 2-benzyloxy series, making correct positional isomer selection critical for binding [2].

Ion-Channel Pharmacology: NCX Inhibitor Lead Optimisation

The benzyloxyphenyl nicotinic acid/nicotinamide chemotype has produced validated NCX inhibitors with in vivo efficacy in cardiac arrhythmia models [3]. 2-(3-Benzyloxyphenyl)nicotinic acid serves as the carboxylic acid precursor for amide coupling to generate nicotinamide analogs. Because the 2-aryl substitution pattern places the benzyloxyphenyl group in the same spatial orientation as the potent NCX inhibitors disclosed in the benzyloxyphenyl SAR series, this positional isomer is the appropriate starting material for SAR exploration around the NCX pharmacophore [4].

Synthetic Methodology: Directed C–H Functionalisation and Chelation-Assisted Catalysis

The juxtaposition of the pyridine nitrogen, the 3-carboxylic acid, and the 2-aryl substituent creates a tridentate coordination environment suitable for transition-metal catalysis. Researchers developing directed C–H activation methods or metal-chelating ligands can exploit this geometry for regioselective functionalisation of the pyridine or phenyl rings, a capability not offered by 5- or 4-substituted positional isomers where the acid and aryl groups are spatially separated [5]. The benzyloxy group itself can serve as a directing group for ortho-metalation on the pendant phenyl ring, enabling late-stage diversification.

Chemical Biology: Latent Phenol Probe Design

The benzyloxy group functions as a protected phenol that can be unmasked by hydrogenolysis (H₂, Pd/C) or BBr₃ treatment after the core scaffold has been elaborated [6]. This enables the synthesis of probe molecules bearing a free phenol for bioconjugation (e.g., attachment of fluorophores, biotin, or photoaffinity labels) without exposing the phenol during upstream synthetic steps. Compared with 2-(3-methoxyphenyl)nicotinic acid, the benzyl protecting group offers orthogonal deprotection conditions (hydrogenolysis vs. harsh Lewis acids required for methyl ether cleavage), providing greater compatibility with acid- or base-sensitive functionality elsewhere in the molecule.

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